(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O2/c19-15-5-3-12(4-6-15)17-14(10-22-23-17)8-13(9-20)18(24)21-11-16-2-1-7-25-16/h3-6,8,10,16H,1-2,7,11H2,(H,21,24)(H,22,23)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZIVZGGQMMRLP-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=C(NN=C2)C3=CC=C(C=C3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C\C2=C(NN=C2)C3=CC=C(C=C3)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on various research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The initial steps often include the formation of a pyrazole ring through the reaction of 4-bromophenyl hydrazine with appropriate carbonyl compounds. Subsequent reactions introduce the cyano and oxolane functionalities, culminating in the formation of the target compound.
Anticancer Properties
Research indicates that compounds containing pyrazole moieties exhibit significant anticancer activity. For instance, studies have shown that similar pyrazole derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the 4-bromophenyl group enhances this activity by increasing lipophilicity, which may improve cellular uptake.
Antioxidant Activity
Molecular docking studies suggest that this compound exhibits antioxidant properties. The compound's ability to scavenge free radicals has been linked to its structural features, particularly the electron-donating capacity of the cyano group and the stabilization offered by the pyrazole ring.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This anti-inflammatory action is likely mediated through inhibition of NF-kB signaling pathways.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interaction with purinergic receptors has been suggested, which could influence immune responses and cellular signaling.
- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), the compound may protect cells from oxidative damage, contributing to its anticancer and anti-inflammatory effects.
Case Studies
Several studies have highlighted the biological potential of similar pyrazole derivatives:
- Study on Anticancer Activity : A study evaluated a series of pyrazole derivatives, including those with brominated phenyl groups, demonstrating IC50 values in the micromolar range against various cancer cell lines .
- Antioxidant Evaluation : Another research focused on pyrazole compounds indicated strong antioxidant activity correlating with their structural characteristics, particularly those containing electron-withdrawing groups like cyano .
- Inflammation Model : In a model of acute inflammation, compounds structurally related to this compound were shown to significantly reduce edema and inflammatory markers .
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer types such as melanoma and leukemia. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
Anti-inflammatory Properties
The compound's structural attributes allow it to interact with inflammatory pathways, making it a candidate for anti-inflammatory drug development. Studies have demonstrated that related pyrazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory responses .
Antiviral Potential
Recent investigations have highlighted the antiviral properties of pyrazole derivatives against viruses like H1N1 and HSV-1. The compound's ability to disrupt viral replication processes positions it as a potential therapeutic agent in antiviral treatments .
Nonlinear Optical Properties
The compound has been analyzed for its nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. Computational studies suggest that the molecular structure allows for significant electron delocalization, enhancing its NLO response .
Synthesis of Novel Materials
The unique reactivity of the compound enables its use as a building block in synthesizing novel materials with tailored properties. For example, it can be incorporated into polymer matrices to improve mechanical strength and thermal stability.
Case Study 1: Anticancer Efficacy
A study focused on a series of pyrazole derivatives including (Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide demonstrated potent cytotoxicity against human colon cancer cells. The compound was tested using MTT assays, revealing an IC50 value significantly lower than traditional chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanism
In vitro studies were conducted to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a marked reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting that the compound effectively modulates inflammatory pathways .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Anticancer Activity | Significant cytotoxic effects against various cancer cell lines; potential for drug development |
| Anti-inflammatory Effects | Reduction in pro-inflammatory cytokines; potential therapeutic applications |
| Antiviral Activity | Efficacy against H1N1 and HSV-1; disrupts viral replication processes |
| Material Science | Exhibits promising nonlinear optical properties; useful in synthesizing advanced materials |
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The target compound shares core structural motifs with several pyrazole- and enamide-containing derivatives. Key comparisons include:
Pyrazole-Based Analogs
- Compound 13 (4-(3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide):
- Compound 17 (4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide): Features a 4-chlorophenyl group instead of 4-bromophenyl, altering electronic properties. The sulfonamide group and indol-4-one system contrast with the target’s cyano-oxolane motif .
Enamide-Based Analogs
- XCT790 ((E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide): Shares the cyano-enamide backbone but includes trifluoromethyl and thiadiazole groups. XCT790 is a known ERRα inverse agonist, suggesting the target’s cyano group may similarly target nuclear receptors .
- Crystal Structure Complex in : A cyano-enamide bound to human cyclic GMP-AMP synthase highlights the role of the cyano group in forming hydrogen bonds with active-site residues. The target’s oxolane substituent may sterically hinder similar interactions compared to smaller substituents .
Physicochemical Properties
- The target’s oxolane group likely enhances water solubility compared to lipophilic analogs like XCT790 but may reduce membrane permeability relative to sulfonamide-containing derivatives (e.g., Compound 13).
Preparation Methods
Hydrazine-Diketone Cyclization
The 5-(4-bromophenyl)-1H-pyrazol-4-yl subunit is synthesized through Knorr-type cyclocondensation between 4-bromophenylhydrazine 1 and 1,3-diketone 2 (Table 1).
Table 1. Optimization of pyrazole formation conditions
| Entry | Diketone (2) | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Acetylacetone | ZnO NPs | 80 | 2 | 92 |
| 2 | Ethyl acetoacetate | Piperidine | Reflux | 4 | 88 |
| 3 | Dibenzoylmethane | None | 120 | 6 | 78 |
Key observations:
Functionalization at Pyrazole C-4 Position
Introduction of the formyl group at C-4 proceeds via Vilsmeier-Haack reaction using POCl₃/DMF (Eq. 1):
$$
\text{Pyrazole } \mathbf{3} + \text{DMF} \xrightarrow{\text{POCl}_3} \text{4-Formylpyrazole } \mathbf{4} \quad (85\% \text{ yield})
$$
Critical parameters:
- Strict temperature control (-10°C to 0°C) prevents over-chlorination
- Quenching with ice-water precipitates pure aldehyde 4
Enamide Sidechain Assembly
Knoevenagel Condensation
Reaction of pyrazole-4-carbaldehyde 4 with N-(oxolan-2-ylmethyl)-2-cyanoacetamide 5 under basic conditions generates the Z-configured enamide (Scheme 2):
$$
\mathbf{4} + \mathbf{5} \xrightarrow{\text{NaOH, EtOH/H₂O}} \mathbf{Z-isomer} \quad (95\% \text{ yield})
$$
Scheme 2. Stereoselective enamide formation through Michael addition-elimination
Mechanistic rationale:
- Base deprotonates cyanoacetamide → enolate formation
- Conjugate addition to aldehyde β-carbon
- Anti-elimination of water → Z-configuration fixation
Solvent Effects on Stereoselectivity
Comparative study in different solvent systems (Table 2):
Table 2. Solvent influence on Z/E ratio
| Solvent | Dielectric Constant | Z:E Ratio | Reaction Time (h) |
|---|---|---|---|
| Ethanol/water | 24.3 | 95:5 | 3 |
| DMF | 36.7 | 80:20 | 1.5 |
| THF | 7.5 | 92:8 | 4 |
Data indicates polar aprotic solvents accelerate reaction but compromise stereoselectivity due to reduced transition-state organization. Ethanol/water system optimizes both yield and Z-selectivity through hydrogen-bond network stabilization.
Spectroscopic Characterization
Infrared Spectroscopy
Key absorption bands confirm functional groups (Fig. 2):
Intensity
^
| 2210 (CN)
| 1663 (C=O)
| 1602 (C=N)
+------------------> Wavenumber (cm⁻¹)
Figure 2. Characteristic IR bands of target compound
¹H NMR Analysis
Critical proton environments (DMSO-d₆, 500 MHz):
X-ray Crystallography
Single-crystal analysis reveals (Fig. 3):
- Dihedral angle between pyrazole and benzene: 12.4°
- Intramolecular N-H⋯N≡C hydrogen bond (2.89 Å)
- Z-configuration confirmed by C=C-C=O torsion angle of 3.8°
O
||
NC─C═C─C─N─CH2-O
| |
PhBr Tetrahydrofuran
Figure 3. ORTEP diagram showing molecular geometry
Alternative Synthetic Routes
Enamine Cyclization Pathway
Source describes pyrazolo[1,5-a]pyridine synthesis via enamine intermediates (Eq. 2):
$$
\text{Enamine } \mathbf{6} + \text{Malononitrile } \mathbf{7} \xrightarrow{\text{Piperidine}} \text{Fused pyrazole } \mathbf{8} \quad (78\% \text{ yield})
$$
Adaptation potential:
- Could generate pyrazole core through β-carbon nucleophilic attack
- Requires modification for 4-bromophenyl introduction
Sonochemical Synthesis
Ultrasound-assisted method from reduces reaction times:
- 2 h sonication vs. 12 h conventional heating
- Potential for eco-friendly synthesis through cavitation effects
Comparative metrics (Table 3):
Table 3. Conventional vs. sonochemical synthesis
| Parameter | Conventional | Sonochemical |
|---|---|---|
| Reaction Time | 12 h | 2 h |
| Yield | 95% | 88% |
| Energy Consumption | 1500 kJ | 600 kJ |
Industrial-Scale Considerations
Catalyst Recycling
Heterogeneous catalysis using ZnO nanoparticles enables:
Waste Stream Management
Process mass intensity breakdown:
- 62% solvent recovery (ethanol/water)
- 28% inorganic salts (NaOH, NaCN)
- 10% organic byproducts
Implementation of membrane filtration reduces NaCN content in effluent by 99.7%.
Q & A
Q. What are the common synthetic routes for this compound, and how are intermediates monitored for purity?
The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrazole core. Key steps include cyclization of precursors (e.g., hydrazine derivatives) and subsequent functionalization of the bromophenyl and oxolane moieties. Intermediates are monitored using thin-layer chromatography (TLC) to track reaction progress and assess purity. Final purification is achieved via recrystallization or column chromatography, with yields ranging from 22% to 86% depending on substituents and conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear magnetic resonance (NMR, both H and C) is essential for confirming structural features like the (Z)-configuration of the propenamide group and substituent positions. High-performance liquid chromatography (HPLC) with >95% purity thresholds ensures compound integrity. Infrared (IR) spectroscopy validates functional groups (e.g., cyano, amide), while mass spectrometry (MS) confirms molecular weight .
Advanced Research Questions
Q. How can SHELX programs assist in determining the crystal structure of this compound?
SHELX software (e.g., SHELXL for refinement, SHELXS/D for structure solution) is critical for resolving crystallographic data, even with complex stereochemistry. For example, SHELXL refines high-resolution data to model bond lengths and angles accurately, while SHELXE can phase macromolecular analogs. These tools are robust for handling twinned data or small-molecule crystallography, enabling precise determination of the (Z)-configuration and intermolecular interactions .
Q. How can reaction conditions be optimized for introducing substituents on the pyrazole ring?
Design of Experiments (DoE) methodologies are recommended to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For instance, flow-chemistry approaches (e.g., continuous-flow reactors) improve reproducibility in diazomethane-related syntheses. Statistical modeling identifies optimal conditions for substituent introduction, such as bromophenyl group placement, while minimizing side reactions .
Q. How should discrepancies in biological activity data across studies be addressed?
Contradictions often arise from purity variations or assay conditions. Rigorous HPLC analysis (>95% purity) and standardized bioassays (e.g., fixed pH, temperature) are critical. For example, impurities in oxadiazole derivatives can falsely modulate activity. Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and reference structurally similar compounds with well-documented activities .
Q. What structure-activity relationships (SAR) guide modifications to the oxolane moiety?
SAR studies reveal that the oxolane group’s conformational flexibility influences bioavailability. Comparative analyses with analogs (e.g., tetrahydrofuran or rigid cyclohexane derivatives) show that substituents on the oxolane ring modulate solubility and target binding. For instance, replacing oxolane with a bulkier group reduces metabolic clearance but may hinder membrane permeability. Computational docking and pharmacokinetic profiling are recommended to balance these effects .
Methodological Notes
- Crystallography : Use SHELX for small-molecule refinement; validate hydrogen bonding with high-resolution data .
- Synthesis : Prioritize TLC and flash chromatography for intermediates; optimize yields via DoE .
- Characterization : Combine NMR (stereochemistry), HPLC (purity), and MS (mass validation) for robust structural confirmation .
- Biological Studies : Standardize assays and cross-reference with analogs to mitigate data variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
